N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 2-methylbenzyl substituent. The 2-methylbenzyl group at the N1 position and the 1,3-benzodioxol-5-ylmethyl moiety at the terminal amide position are critical for target selectivity and metabolic stability. Synthesis typically involves coupling activated carboxylic acid intermediates with substituted amines under mild basic conditions, as seen in analogous protocols for related thienopyrimidines .
Properties
Molecular Formula |
C28H29N3O5S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H29N3O5S/c1-19-7-4-5-8-21(19)17-31-22-12-14-37-26(22)27(33)30(28(31)34)13-6-2-3-9-25(32)29-16-20-10-11-23-24(15-20)36-18-35-23/h4-5,7-8,10-12,14-15H,2-3,6,9,13,16-18H2,1H3,(H,29,32) |
InChI Key |
XVNPHCKUVMLTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the hexanamide group.
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of Thienopyrimidine Intermediate: The thienopyrimidine core is often synthesized through the condensation of thiophene-2-carboxylic acid with guanidine, followed by cyclization.
Coupling and Functionalization: The benzodioxole and thienopyrimidine intermediates are coupled using a suitable linker, such as a halogenated alkane, under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thienopyrimidine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thieno[3,2-d]pyrimidinones with modifications at the N1 and C6 positions. Below is a comparative analysis with structurally related analogues:
Key Comparative Insights:
Thione (C=S) derivatives (e.g., ) exhibit stronger hydrogen-bonding interactions than dioxo (C=O) analogues, which may influence target binding .
Synthetic Accessibility :
- The target compound’s hexanamide linker allows modular synthesis, similar to methods for N’-arylidene pyridopyrimidine carbohydrazides (), enabling rapid diversification .
- In contrast, thiazolo-pyrimidines (e.g., 11a) require harsher conditions (reflux in acetic anhydride) for cyclization .
Docking and Binding Predictions :
- Glide docking studies () suggest that the 1,3-benzodioxole group in the target compound may occupy hydrophobic pockets in kinase active sites, akin to Surflex-predicted poses for similar ligands .
Data Limitations:
- Explicit pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
- Molecular weights are estimated due to lack of experimental data.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The ortho-methyl substituent on the benzyl group (target compound) may reduce steric hindrance compared to para-substituted analogues, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) .
- Metabolic Stability : The 1,3-benzodioxole moiety is prone to oxidative cleavage in vivo, suggesting that the target compound may require prodrug strategies for optimal bioavailability .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with significant potential in pharmacology. Its structure suggests various biological activities, particularly in the context of metabolic regulation and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C29H31N3O5S
- Molecular Weight : 533.64 g/mol
- InChIKey : NTBOLARWDACBOH-UHFFFAOYSA-N
The compound features a benzodioxole moiety which is known for its role in various biological activities, including modulation of neurotransmitter systems and potential anti-cancer properties.
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6-[...] can interact with several biological pathways:
- Glycogen Metabolism : The compound may influence glycogen synthase kinase 3 beta (GSK3B), which plays a crucial role in insulin signaling and glycogen synthesis regulation. GSK3B is involved in phosphorylating various substrates that affect cellular metabolism and growth .
- Wnt Signaling Pathway : It is suggested that the compound may modulate the Wnt signaling pathway by affecting the phosphorylation status of β-catenin, thereby influencing cell proliferation and differentiation processes .
- Protein Synthesis Regulation : The compound could impact protein synthesis through its effects on initiation factors like EIF2B5, which are critical for translating mRNA into proteins .
- Circadian Rhythm Regulation : By modulating key components of the circadian clock (e.g., BMAL1 and CLOCK), this compound may play a role in maintaining circadian rhythms, which are essential for various physiological processes .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-[...] against various cell lines. Key findings include:
- Cell Viability : The compound exhibited cytotoxic effects on cancer cell lines at specific concentrations, indicating potential anti-cancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | GSK3B inhibition |
| A549 (Lung) | 18 | Disruption of Wnt signaling |
In Vivo Studies
In vivo studies have shown that administration of the compound can lead to significant metabolic changes:
- Glucose Tolerance Test : Animals treated with the compound showed improved glucose tolerance compared to controls, suggesting enhanced insulin sensitivity.
- Weight Management : Long-term administration resulted in reduced body weight gain in high-fat diet models, indicating potential applications in obesity management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
